molecular formula C16H19N3O4S B2946601 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide CAS No. 1903336-95-7

3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide

Cat. No. B2946601
CAS RN: 1903336-95-7
M. Wt: 349.41
InChI Key: BQAUZRNPHBSHMI-UHFFFAOYSA-N
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Description

3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide, also known as compound 1, is a novel small molecule that has gained significant attention in scientific research due to its potential biological and medicinal applications. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism Of Action

The mechanism of action of 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 is not fully understood, but it is believed to act through multiple pathways. In one study, 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 was found to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. In another study, 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 was found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 has been shown to activate the AMPK pathway, which is involved in glucose metabolism.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, induce apoptosis in cancer cells, and improve glucose tolerance and insulin sensitivity. Additionally, 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 has been shown to reduce oxidative stress and improve mitochondrial function in diabetic mice.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 in lab experiments is its potential for multiple applications, including anti-inflammatory, anti-tumor, and anti-diabetic properties. Additionally, 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 has been shown to have low toxicity in mice. However, one limitation of using 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 is the lack of information on its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for research on 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1. One direction is to investigate its potential for treating other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to study its pharmacokinetics and pharmacodynamics to better understand its mechanism of action and potential side effects. Additionally, further studies are needed to optimize the synthesis method and improve the yield of 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1.
Conclusion:
In conclusion, 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 is a novel small molecule that has shown promising results in various scientific research studies for its potential biological and medicinal applications. Its synthesis method has been achieved using various methods, and its mechanism of action is believed to act through multiple pathways. Compound 1 has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-diabetic properties. While there are limitations to using 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 in lab experiments, there are several future directions for research on this 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide.

Synthesis Methods

The synthesis of 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 has been achieved using various methods, including the reaction of 4-ethoxyaniline with ethyl 2-bromoacetate, followed by cyclization with thiosemicarbazide to obtain the intermediate 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide. The intermediate 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide is then reacted with ethyl chloroformate and pyrrolidine to form 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1. Other methods of synthesis include the reaction of 4-ethoxyphenyl isothiocyanate with thiosemicarbazide, followed by cyclization with ethyl 2-bromoacetate to obtain the intermediate 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide. The intermediate 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide is then reacted with pyrrolidine to form 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1.

Scientific Research Applications

Compound 1 has shown significant potential in scientific research for its biological and medicinal applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. In one study, 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 was found to inhibit the production of inflammatory cytokines and reduce the expression of inflammatory genes in human macrophages. In another study, 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 was found to induce apoptosis in cancer cells and inhibit the growth of tumors in mice. Additionally, 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.

properties

IUPAC Name

3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-2-23-13-5-3-11(4-6-13)17-15(21)18-8-7-12(9-18)19-14(20)10-24-16(19)22/h3-6,12H,2,7-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAUZRNPHBSHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide

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